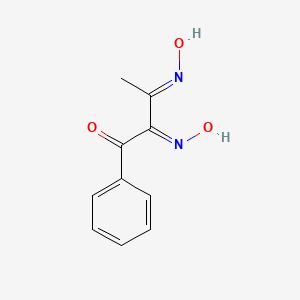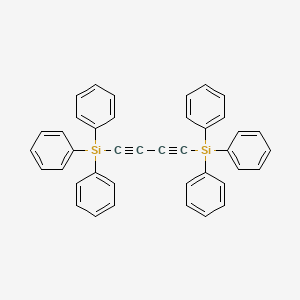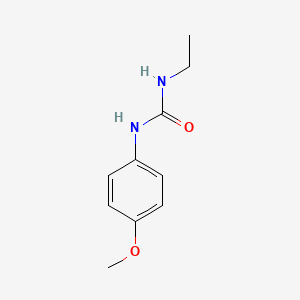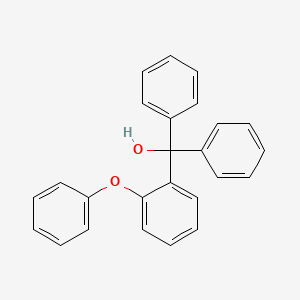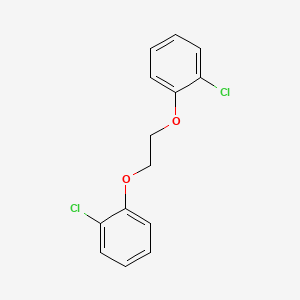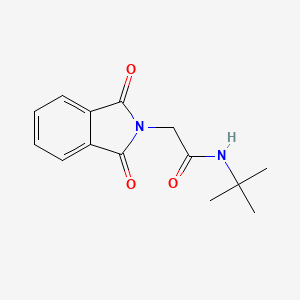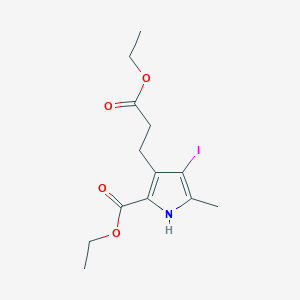
ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes an ethyl ester, an iodo group, and a pyrrole ring
準備方法
The synthesis of ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.
Esterification: The ethyl ester group can be formed through an esterification reaction involving ethanol and a carboxylic acid derivative.
Addition of the Ethoxy-oxopropyl Group: This group can be added through a nucleophilic substitution reaction involving an ethoxy-oxopropyl halide and the pyrrole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-bromo-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromo group instead of an iodo group.
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-chloro-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a chloro group instead of an iodo group.
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a fluoro group instead of an iodo group.
特性
分子式 |
C13H18INO4 |
|---|---|
分子量 |
379.19 g/mol |
IUPAC名 |
ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H18INO4/c1-4-18-10(16)7-6-9-11(14)8(3)15-12(9)13(17)19-5-2/h15H,4-7H2,1-3H3 |
InChIキー |
ZHYPDXAYOQBJHI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=C(NC(=C1I)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






